![molecular formula C20H21N3O2S B2487403 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-41-7](/img/no-structure.png)
3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinone derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The compound , 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, is a derivative of quinazolinone, which has not been explicitly described in the provided papers. However, similar compounds have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, and antihistaminic properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions, including condensation, functionalization, and cyclization processes. For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones was achieved using a microwave-assisted technique, which is known for its rapid synthesis capabilities . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which involved the condensation of an intermediate with morpholine . These methods highlight the versatility and adaptability of synthetic routes for quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using spectral analysis, such as Raman spectroscopy, and crystallography. For example, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing its monoclinic system and space group . Similarly, the structure of a 2-benzylsulfanyl derivative was resolved, showing an orthorhombic system . These analyses provide detailed insights into the molecular geometry and electronic properties of the compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including S-arylation, which is a method used to introduce sulfur-containing groups into the molecule . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities. The chemical reactions involved in the synthesis of these compounds are crucial for tailoring their properties for specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the empirical formula, unit cell parameters, and space group contribute to the understanding of their solid-state properties . The Hirshfeld surface analysis and electrostatic potential surface (ESP) derived from density functional theory (DFT) methods provide insights into the intermolecular interactions and electronic distribution within the molecules . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "2-chloro-4-morpholin-4-ylquinazoline", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-chloro-4-morpholin-4-ylquinazoline in the presence of a base, such as potassium carbonate, to form the intermediate 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-quinazolinethiol.", "Step 2: The intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to form the final product, 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS 编号 |
689767-41-7 |
分子式 |
C20H21N3O2S |
分子量 |
367.47 |
IUPAC 名称 |
3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-14-2-4-15(5-3-14)13-23-19(24)17-12-16(22-8-10-25-11-9-22)6-7-18(17)21-20(23)26/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
InChI 键 |
AKAMBNJPOIHNIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



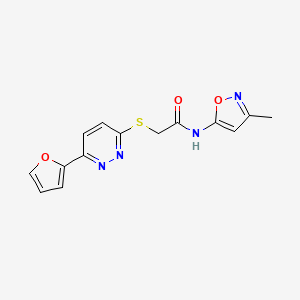
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
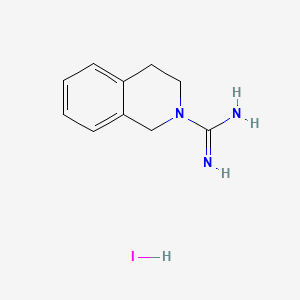
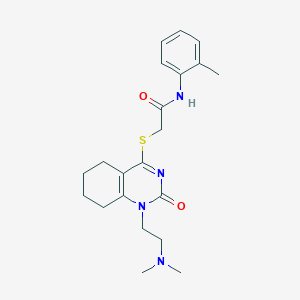
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
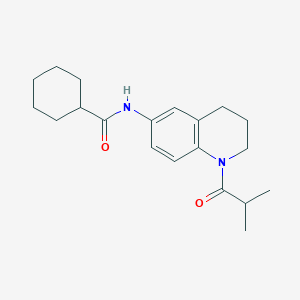
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
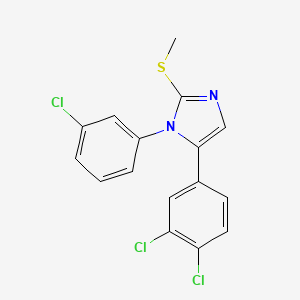
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
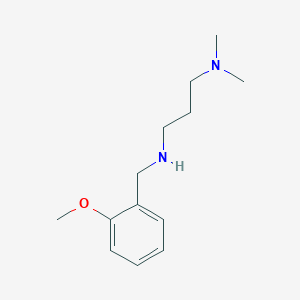
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)